Fmoc-L-beta-Ala-Ile-OH is a derivative of the amino acid isoleucine, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound plays a significant role in peptide synthesis and is classified as an essential amino acid derivative. It is particularly notable for its applications in the development of peptides and proteins used in various scientific fields, including biochemistry and pharmacology.
Fmoc-L-beta-Ala-Ile-OH can be synthesized from its precursors, primarily Fmoc-beta-alanine and L-isoleucine. The compound is commercially available from various suppliers, including Sigma-Aldrich and Anaspec, which provide detailed specifications and purity levels for research purposes.
The compound falls under the category of Fmoc-protected amino acids, which are widely used in solid-phase peptide synthesis. These compounds are crucial for protecting the amino group during peptide formation, allowing for selective reactions without interfering with other functional groups.
The synthesis of Fmoc-L-beta-Ala-Ile-OH typically involves several key steps:
The yield and purity of the synthesized compound can vary based on the specific methods used. For example, one reported method yielded a product with 99.1% purity and a yield of approximately 70% through careful control of reaction conditions, including pH and temperature .
Fmoc-L-beta-Ala-Ile-OH has a complex molecular structure characterized by its two chiral centers originating from isoleucine and beta-alanine. The general formula for this compound is , with a molecular weight of approximately 353.42 g/mol.
Fmoc-L-beta-Ala-Ile-OH participates in various chemical reactions typical of amino acids:
The efficiency of these reactions can depend on factors such as solvent choice, temperature, and the presence of coupling agents that enhance reactivity.
In peptide synthesis, Fmoc-L-beta-Ala-Ile-OH acts as a building block where its Fmoc group protects the amino functionality during coupling reactions. Once incorporated into a peptide chain, the Fmoc group can be selectively removed to expose the amine for further reactions or modifications.
The mechanism typically involves:
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity levels, while Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into structural integrity.
Fmoc-L-beta-Ala-Ile-OH has diverse applications in scientific research:
Solid-Phase Peptide Synthesis (SPPS) is the dominant method for synthesizing Fmoc-L-β-Ala-Ile-OH, leveraging its automation compatibility and iterative coupling cycles. In Fmoc SPPS, the C-terminal amino acid (e.g., isoleucine) is anchored to a resin via an acid-labile linker. The Fmoc group on the Nα-amine of β-Ala is then deprotected using piperidine (20–30% in DMF), enabling sequential coupling with Fmoc-Ile-OH. This approach minimizes purification intermediates and is ideal for incorporating β-amino acids like β-Ala, which serve as conformational modifiers or spacers in complex peptides [2] [10]. A critical advantage is the in situ removal of dibenzofulvene byproducts (from Fmoc deprotection) through resin washing, reducing side reactions [2]. However, challenges include peptide-resin aggregation in hydrophobic sequences (e.g., Ile-rich segments), which slows coupling efficiency. Solutions involve backbone protection (e.g., Hmb group) or pseudoproline dipeptides to disrupt hydrogen bonding [9].
Solution-Phase Synthesis remains relevant for large-scale production (>100 g) of Fmoc-L-β-Ala-Ile-OH. The dipeptide is assembled through stepwise coupling of Fmoc-β-Ala-OH and H-Ile-OH in organic solvents (e.g., DCM or THF), followed by crystallization-based purification. This method avoids resin-derived impurities and accommodates high-temperature reactions to overcome steric hindrance from isoleucine’s β-branched side chain. Nevertheless, it requires chromatographic purification, increasing costs and reducing yields (typically 70–85%) compared to SPPS (85–95%) [4] [8].
Activation of Fmoc-β-Ala-OH’s carboxyl group is pivotal for forming the amide bond with isoleucine. Conventional carbodiimides like DIC (diisopropyl carbodiimide) with Oxyma generate O-acylisourea intermediates, which react with H-Ile-OH to yield Fmoc-L-β-Ala-Ile-OH. However, this risks racemization at isoleucine’s α-stereocenter and N-acylurea byproduct formation [3] [5].
HBTA (1-Hydroxybenzotriazole anhydride)/Thionyl Chloride System offers a superior pathway. As detailed in patent CN112110868A, Fmoc-β-Ala-OH reacts with thionyl chloride (SOCl₂) to form Fmoc-β-Ala-Cl, which is then stabilized by HBTA to generate Fmoc-β-Ala-Bt (benzotriazole ester). This active ester resists epimerization and reacts efficiently with H-Ile-OH in buffered aqueous-organic solutions (pH 8–9), achieving >95% coupling yields. Key advantages include:
Table 1: Comparison of Activation Reagents for Fmoc-L-β-Ala-Ile-OH Synthesis
| Reagent System | Coupling Yield (%) | Racemization Risk | Byproduct Formation |
|---|---|---|---|
| DIC/Oxyma | 80–85 | Moderate | N-acylureas |
| HBTA/SOCl₂ | 92–97 | Low | Negligible |
| HATU/DIEA | 88–90 | Low | Guanidinylation |
Solvent Systems directly impact solubility and reaction kinetics. For SPPS, DMF is standard due to resin swelling, but DMSO-DMF mixtures (1:4 v/v) enhance solubility of Fmoc-β-Ala-Ile-resin intermediates, reducing aggregation [3] [9]. In solution-phase synthesis, THF/water with Na₂CO₃/NaHCO₃ buffers (pH 8.5) optimizes Fmoc-β-Ala-Bt coupling to isoleucine by balancing organic-phase reactivity and aqueous-phase solubility, minimizing aspartimide or diketopiperazine formation [4].
Temperature Control is critical for suppressing epimerization. Coupling below 25°C maintains isoleucine’s chirality, while Fmoc deprotection with piperidine proceeds optimally at 20°C. Elevated temperatures (40–50°C) may accelerate coupling in sterically hindered sequences but risk β-Ala insertion via Fmoc-OSu degradation [5] [8].
Buffer Selection governs pH-dependent side reactions. Carbonate buffers (K₂CO₃ or NaHCO₃) maintain pH 8–9 during coupling, preventing acid-catalyzed aspartimide formation at aspartic acid residues (if present in longer sequences) and base-catalyzed racemization. For SPPS, adding 1–2% DBU to piperidine accelerates Fmoc removal without aspartimide side reactions [3] [4] [9].
Table 2: Optimization Parameters for Fmoc-L-β-Ala-Ile-OH Synthesis
| Condition | Optimal Setting | Impact on Efficiency |
|---|---|---|
| Solvent (SPPS) | DMF/DMSO (4:1) | Resin swelling, 25% faster coupling |
| Buffer (Solution-phase) | Na₂CO₃/NaHCO₃ (pH 8.5) | Byproducts reduced by >90% |
| Temperature | 20–25°C | Racemization <0.5% |
| Fmoc Deprotection | 20% Piperidine + 1% DBU | Completion in 3 min, no aspartimide |
β-Ala Insertion originates from Lossen rearrangement during Fmoc protection. When Fmoc-OSu (succinimidyl carbonate) is used to protect β-Ala-OH, trace water or base catalyzes rearrangement to Fmoc-β-Ala-β-Ala-OH and Fmoc-β-Ala-OH. If unremoved, these impurities incorporate into Fmoc-L-β-Ala-Ile-OH as truncated sequences:
Aspartimide Formation occurs when aspartic acid precedes glycine, asparagine, or isoleucine in peptide chains. Under basic conditions (e.g., piperidine treatment), aspartate’s side-chain ester cyclizes to a succinimide, epimerizing the α-chiral center. For Fmoc-L-β-Ala-Ile-OH, this risk arises if aspartic acid is adjacent in longer assemblies. Mitigation strategies include:
Other Side Reactions:
Table 3: Dominant Side Reactions in Fmoc-L-β-Ala-Ile-OH Synthesis
| Side Reaction | Cause | Prevention Strategy |
|---|---|---|
| β-Ala insertion | Fmoc-OSu rearrangement | Use Fmoc-OPhth or Fmoc-β-Ala-Bt |
| Aspartimide formation | Base exposure (piperidine) | Add 0.1 M HOBt to deprotection mixture |
| Diketopiperazine | C-terminal proline/glycine | Use 2-chlorotrityl resin |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1